

Spectroscopic Analysis of 3,5-Dibromo-2,6-dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dichlorotoluene

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-2,6-dichlorotoluene**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

- IUPAC Name: **3,5-Dibromo-2,6-dichlorotoluene**
- Molecular Formula: $C_7H_3Br_2Cl_2$
- Molecular Weight: 329.81 g/mol
- CAS Number: 202865-68-9

Spectroscopic Data

The following sections detail the key spectroscopic data for **3,5-Dibromo-2,6-dichlorotoluene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **3,5-Dibromo-2,6-dichlorotoluene**, both 1H and ^{13}C NMR data are crucial for confirming its structure.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.5 ppm	Singlet	3H	-CH ₃
~7.8 ppm	Singlet	1H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ)	Assignment
~20 ppm	-CH ₃
~120 ppm	C-Br
~130 ppm	C-Cl
~135 ppm	Ar-CH
~140 ppm	C-CH ₃

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (methyl)
1600-1450	Strong	C=C stretch (aromatic)
850-750	Strong	C-Cl stretch
700-600	Strong	C-Br stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
328, 330, 332, 334	Variable	[M] ⁺ (Isotopic pattern for Br ₂ Cl ₂)
293, 295, 297	Variable	[M-Cl] ⁺
249, 251	Variable	[M-Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

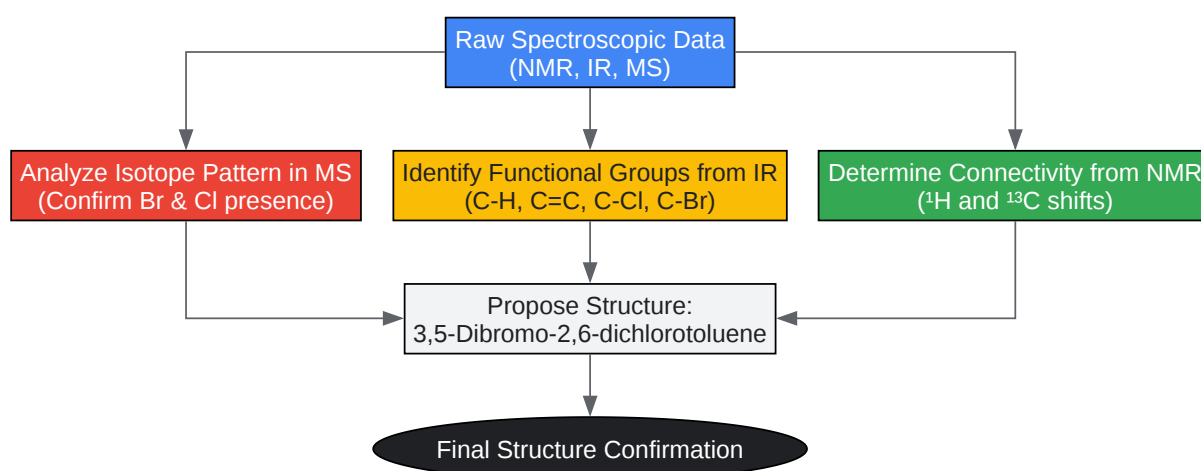
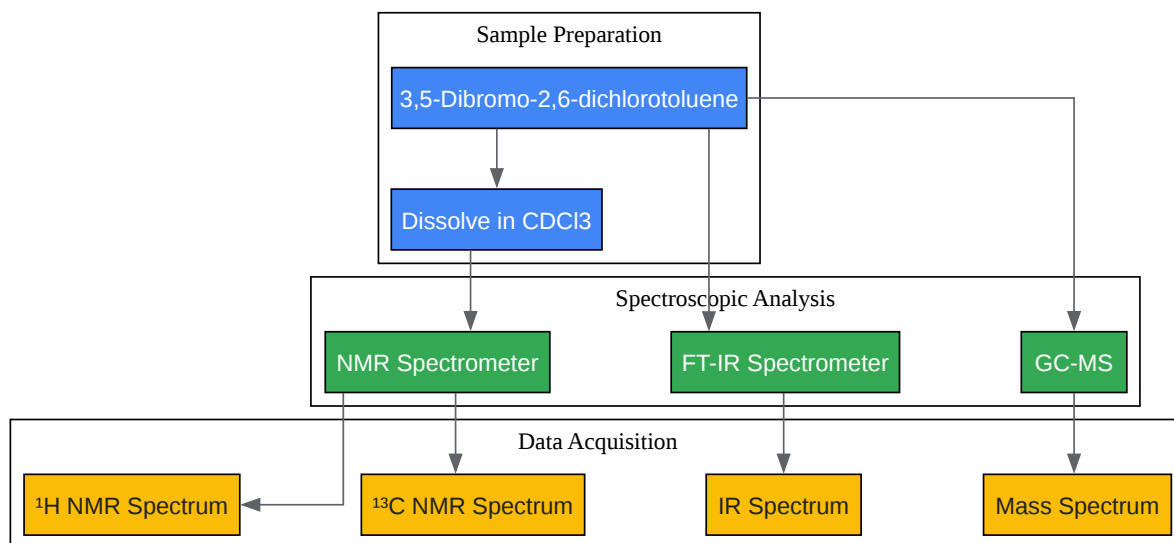
Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

- **NMR Spectroscopy:** A solution of **3,5-Dibromo-2,6-dichlorotoluene** in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **IR Spectroscopy:** A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
- **Mass Spectrometry:** Mass spectra are typically obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of **3,5-Dibromo-2,6-dichlorotoluene**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com